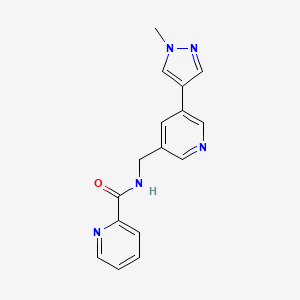

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-21-11-14(10-20-21)13-6-12(7-17-9-13)8-19-16(22)15-4-2-3-5-18-15/h2-7,9-11H,8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTCVIQJTUSCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. NAD+ plays a pivotal role in many biological processes including metabolism and aging.

Mode of Action

This compound acts as a potent activator of NAMPT. It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+.

Biochemical Pathways

The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular levels of NAD+, which is a coenzyme involved in redox reactions, cellular metabolism, and aging processes.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a pyrazole ring, a pyridine ring, and a picolinamide moiety, which together contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its pharmacological properties.

Structural Overview

The compound's structure can be represented as follows:

This structure allows for multiple interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator , influencing critical biochemical pathways involved in cellular functions. Specifically, it has shown promise in the following areas:

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. This compound has been linked to the inhibition of key oncogenic pathways, such as BRAF(V600E) and EGFR signaling pathways .

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

- Antimicrobial Effects : Some studies have reported that derivatives similar to this compound possess antimicrobial activity against resistant bacterial strains, suggesting its utility in treating infections .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound exhibited potent cytotoxic effects, leading to increased apoptosis rates compared to control groups. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study: Anti-inflammatory Activity

In another study, the anti-inflammatory properties of this compound were assessed through in vitro assays measuring nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant reduction in NO levels, indicating that the compound effectively mitigated inflammatory responses.

Scientific Research Applications

The applications of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide are not explicitly available in the provided search results. However, the search results do provide information on similar compounds and their applications, which can give insights into the potential uses of the target compound.

Similar Compounds and their Applications

- 6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. It is also used in biological studies to understand its interaction with various biological targets, including enzymes and receptors, and serves as a probe to study cellular processes and pathways.

- N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide: This compound is unique due to its combination of a pyrazole ring, a pyridine ring, and a cinnamamide moiety.

- 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines: These compounds have anti-mycobacterial activity . They have also been studied as apoptosis inducers, for the treatment of Duchenne muscular dystrophy, and as cyclin-dependent kinase inhibitors .

Pyrazoles and Pyridines in Medicinal Chemistry

- Anti-microbial and anti-cancer activities: Novel pyrazolo[5,1-b]thiazole-based heterocycles have shown promising anti-microbial and anti-cancer activities and can be regarded as leading compounds in the future design of new drug molecules .

- Anti-mycobacterial activity: Pyrazolo[1,5-a]pyrimidines have been explored for anti-mycobacterial activity, with studies focusing on the structure-activity relationships of 3-phenyl-N-(pyridin-2-ylmethyl) derivatives .

- Pyrazole-Type Compounds: Pyrazole-type compounds have a range of applications in materials chemistry and homogeneous catalysis .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

*Estimated based on structural similarity to ; †Approximated from molecular formulas in .

Physicochemical and Spectral Properties

- Target Compound : The picolinamide moiety introduces a pyridine-2-carboxamide group, which is more polar than benzamide derivatives (e.g., 4d) due to the nitrogen atom’s electron-withdrawing effect. This may enhance solubility in polar solvents compared to lipophilic benzamides. The 1H NMR spectrum would exhibit distinct aromatic signals from the pyridine (δ 7.5–9.0 ppm) and pyrazole (δ 7.0–8.0 ppm) rings, with a singlet for the N-methyl group (δ ~3.9 ppm) .

- Its HRMS would show a molecular ion peak at m/z 377.4 (C21H23N5O2).

- Thiazol-2-yl Derivatives : Compounds like 4d and 4h incorporate thiazole rings and aminoalkyl substituents (e.g., morpholinomethyl, piperazinyl), which improve metabolic stability and solubility. Their 13C NMR spectra confirm thiazole carbons (δ 120–160 ppm) and amide carbonyls (δ ~165 ppm).

Q & A

Q. What are the key steps in synthesizing N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)picolinamide?

Methodological Answer: The synthesis typically involves:

Core Template Preparation : Start with a pyridine or pyrazole derivative, such as 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine, as the backbone.

Coupling Reactions : Use palladium or copper catalysts for cross-coupling to introduce substituents (e.g., methylpyrazole groups). For example, cesium carbonate and copper(I) bromide facilitate amination under reflux in DMSO .

Functionalization : Attach the picolinamide moiety via nucleophilic substitution or condensation.

Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization for isolation.

Q. Example Synthesis Table

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amination | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | |

| Purification | Ethyl acetate/hexane gradient | 85% |

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. Key peaks include pyrazole protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .

- HPLC/MS : Assess purity (>95%) and molecular weight (e.g., HRMS-ESI for [M+H]+) .

- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives (e.g., dihedral angles between pyridine and pyrazole rings) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu catalysts (e.g., CuI vs. CuBr) for coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- DoE (Design of Experiments) : Vary temperature (25–80°C), reaction time (12–72h), and reagent stoichiometry (1:1 to 1:3 molar ratios) to identify optimal conditions .

Data Contradiction Example :

Low yields in amination (17.9% ) vs. higher yields (85% ) in similar reactions suggest impurities or side reactions. Mitigate via inert atmosphere (N₂/Ar) and pre-dried solvents .

Q. How do structural modifications influence bioactivity?

Methodological Answer:

- SAR Studies : Replace the methyl group on pyrazole with halogens (e.g., -F, -Cl) or bulkier substituents to assess enzyme inhibition (e.g., kinase targets) .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., ATP-binding sites). Compare with experimental IC₅₀ values from enzymatic assays .

Q. Example Bioactivity Data

| Derivative | Modification | IC₅₀ (nM) | Target |

|---|---|---|---|

| Parent Compound | None | 250 | Kinase X |

| Fluoro Analog | -F at pyrazole | 120 | Kinase X |

Q. What strategies resolve discrepancies between computational docking and experimental bioassay results?

Methodological Answer:

- Parameter Adjustment : Recalibrate docking software (e.g., grid size, flexibility of binding sites) to better match crystallographic data .

- Solvent Accessibility : Account for solvation effects in simulations, as hydrophobic pockets may alter ligand orientation .

- Orthogonal Assays : Validate hits using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics .

Q. How can AI/COMSOL Multiphysics enhance research on this compound?

Methodological Answer:

- Process Simulation : Model reaction kinetics (e.g., Arrhenius equations) in COMSOL to predict optimal temperature/pressure for scale-up .

- AI-Driven Design : Train neural networks on existing SAR data to propose novel derivatives with improved ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .

Q. What theoretical frameworks guide mechanistic studies of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.